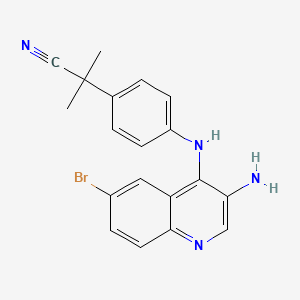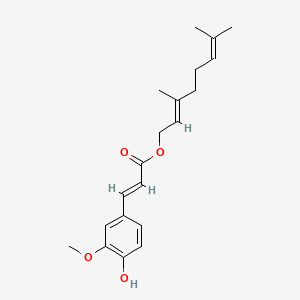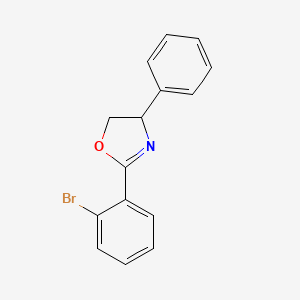
Octabromo-2,3-dihydro-1,1,3-trimethyl-3-phenyl-1H-indene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Octabromo-2,3-dihydro-1,1,3-trimethyl-3-phenyl-1H-indene is an organic compound with the molecular formula C18H12Br8. It is a white crystalline solid that is stable at room temperature. This compound is known for its strong oxidizing properties and is widely used in various industrial applications, including water treatment, swimming pool disinfection, and as a preservative .
Preparation Methods
The preparation of Octabromo-2,3-dihydro-1,1,3-trimethyl-3-phenyl-1H-indene involves two primary synthetic routes :
Reaction of 1,2-dihydroindene with bromine:
Reaction of p-xylene with bromine under alkaline conditions:
Chemical Reactions Analysis
Octabromo-2,3-dihydro-1,1,3-trimethyl-3-phenyl-1H-indene undergoes various chemical reactions, including :
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of various brominated products.
Reduction: Reduction reactions can be carried out using reducing agents such as hydrogen gas in the presence of a catalyst, resulting in the removal of bromine atoms.
Substitution: The compound can undergo substitution reactions where bromine atoms are replaced by other functional groups. Common reagents for these reactions include nucleophiles like hydroxide ions or amines.
Scientific Research Applications
Octabromo-2,3-dihydro-1,1,3-trimethyl-3-phenyl-1H-indene has several scientific research applications :
Biology: The compound’s strong oxidizing properties make it useful in biological studies, particularly in the disinfection and sterilization of biological samples.
Medicine: It is explored for its potential use in developing new pharmaceuticals due to its unique chemical properties.
Industry: Widely used in water treatment, swimming pool disinfection, and as a preservative in various industrial products.
Mechanism of Action
The mechanism of action of Octabromo-2,3-dihydro-1,1,3-trimethyl-3-phenyl-1H-indene involves its strong oxidizing properties . The compound can react with various organic and inorganic substances, leading to the formation of brominated products. The molecular targets and pathways involved in its action include the oxidation of cellular components, leading to the disruption of cellular functions and the eventual death of microorganisms.
Comparison with Similar Compounds
Octabromo-2,3-dihydro-1,1,3-trimethyl-3-phenyl-1H-indene can be compared with other similar compounds, such as :
1,1,3-trimethyl-3-phenylindane: This compound lacks the bromine atoms and therefore has different chemical properties and applications.
1-Phenyl-1,3,3-trimethylindane: Similar in structure but without the bromine atoms, leading to different reactivity and uses.
2,3-Dihydro-1,1,3-trimethyl-3-phenyl-1H-indene: Another similar compound without bromine atoms, used in different chemical reactions and applications.
The uniqueness of this compound lies in its high bromine content, which imparts strong oxidizing properties and makes it suitable for a wide range of industrial and research applications.
Properties
CAS No. |
155613-93-7 |
|---|---|
Molecular Formula |
C54H48Br24 |
Molecular Weight |
2614.7 g/mol |
IUPAC Name |
1,1,5,6,6,7,7,7a-octabromo-2,2,3-trimethyl-3-phenyl-5H-indene;2,2,5,6,6,7,7,7a-octabromo-1,1,3-trimethyl-3-phenyl-5H-indene |
InChI |
InChI=1S/3C18H16Br8/c2*1-13(2)15(20)11(9-12(19)16(21,22)18(15,25)26)14(3,17(13,23)24)10-7-5-4-6-8-10;1-13(2)14(3,10-7-5-4-6-8-10)11-9-12(19)16(21,22)18(25,26)15(11,20)17(13,23)24/h3*4-9,12H,1-3H3 |
InChI Key |
CESLESFYUNRYEP-UHFFFAOYSA-N |
SMILES |
CC1(C2=C(C(=C(C(=C2Br)Br)Br)Br)C(C1(Br)Br)(C)C3=C(C(=CC=C3)Br)Br)C |
Canonical SMILES |
CC1(C(C2=CC(C(C(C2(C1(Br)Br)Br)(Br)Br)(Br)Br)Br)(C)C3=CC=CC=C3)C.CC1(C2(C(=CC(C(C2(Br)Br)(Br)Br)Br)C(C1(Br)Br)(C)C3=CC=CC=C3)Br)C.CC1(C2(C(=CC(C(C2(Br)Br)(Br)Br)Br)C(C1(Br)Br)(C)C3=CC=CC=C3)Br)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


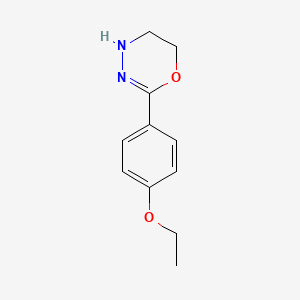
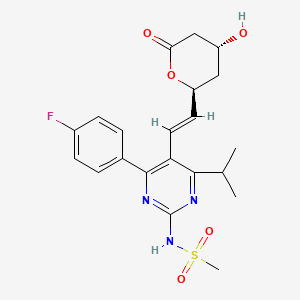
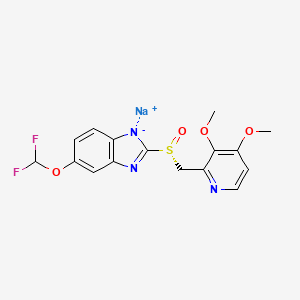
![Ethanone, 1-(7-azabicyclo[2.2.1]hept-5-en-2-yl)-, exo- (9CI)](/img/new.no-structure.jpg)
![Des[[N-(1,1-Dimethylethyl)amino]carbonyl] 17-(Propionyl) Finasteride](/img/structure/B585782.png)

![3,3,3-trideuterio-2-[4-(dimethylamino)phenyl]-2-(trideuteriomethyl)propanoic acid](/img/structure/B585785.png)
![N-[2-(2,5-Dimethoxy-4-iodophenyl)ethyl]phthalimide](/img/structure/B585786.png)
